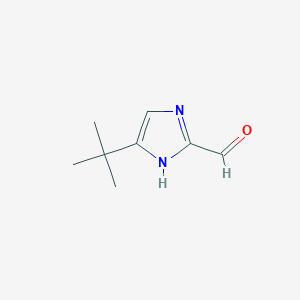

4-tert-butyl-1H-imidazole-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-tert-butyl-1H-imidazole-2-carbaldehyde” is a chemical compound with the empirical formula C8H12N2O . It is a derivative of imidazole, a heterocyclic compound .

Synthesis Analysis

The synthesis of imidazole derivatives, including “this compound”, often involves the use of reagents such as formic acid, acetic anhydride, and sodium borohydride . For example, 4-bromo-1H-imidazole can be reacted with a 2M solution of i-PrMgCl in THF at 0°C, followed by the addition of a 2.5M solution of n-BuLi in hexanes .Molecular Structure Analysis

The molecular structure of “this compound” consists of 8 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The SMILES string representation of the molecule isCCCCc1nc(C=O)c[nH]1 . Chemical Reactions Analysis

Imidazole derivatives, including “this compound”, can undergo various chemical reactions. For instance, 4-Imidazolecarboxaldehyde can undergo reductive amination with an amine in the presence of sodium borohydride to form secondary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 152.19 . It is a solid at room temperature .Scientific Research Applications

Novel Synthesis of Alkaloids

Ando and Terashima (2010) reported a novel synthesis approach for 2-amino-1H-imidazol-4-carbaldehyde derivatives, a structure closely related to 4-tert-butyl-1H-imidazole-2-carbaldehyde. This method was utilized in the efficient synthesis of representative 2-aminoimidazole alkaloids, including oroidin, hymenidin, dispacamide, monobromodispacamide, and ageladine A. These compounds have significant implications in the development of new pharmaceuticals and bioactive materials (Ando & Terashima, 2010).

Catalysis in Organic Synthesis

Drabina et al. (2015) developed a series of 5-tert-butyl-2-(pyridine-2-yl)imidazolidine-4-ones and their Cu(II) complexes, demonstrating their effectiveness as enantioselective catalysts in the Henry reaction of various aldehydes with nitromethane. This work highlights the potential of using derivatives of this compound in asymmetric synthesis, providing a pathway to synthesizing key intermediates for medical drugs such as Salmeterol with high enantiomeric excess (Drabina et al., 2015).

Development of Ligands for Asymmetric Catalysis

Ellman et al. (2002) explored N-tert-butanesulfinyl imines as versatile intermediates for the asymmetric synthesis of amines, leveraging the tert-butanesulfinyl group derived from structures similar to this compound. This methodology facilitates the synthesis of a wide range of highly enantioenriched amines, demonstrating the utility of such compounds in developing new ligands for asymmetric catalysis (Ellman, Owens, & Tang, 2002).

Mechanism of Action

Target of Action

Imidazole derivatives are known to be key components in a variety of functional molecules used in everyday applications

Mode of Action

Imidazole derivatives are known to interact with various biological targets, influencing their function and leading to changes at the molecular level .

Biochemical Pathways

Imidazole derivatives are known to play a role in a diverse range of applications, from pharmaceuticals and agrochemicals to functional materials and catalysis . The downstream effects of these interactions would depend on the specific targets and pathways involved.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-tert-butyl-1H-imidazole-2-carbaldehyde . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

Safety and Hazards

properties

IUPAC Name |

5-tert-butyl-1H-imidazole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-8(2,3)6-4-9-7(5-11)10-6/h4-5H,1-3H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGSVXEIIVDOIKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(N1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide](/img/structure/B2744361.png)

![2-Amino-2-(3-propyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2744363.png)

![N-[(1-Benzyltriazol-4-yl)methyl]thiadiazole-4-carboxamide](/img/structure/B2744364.png)

![N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2744367.png)

![Disodium 3-[4-(3-carboxylato-1-adamantyl)phenyl]-1-adamantanecarboxylate](/img/structure/B2744368.png)

![(4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone](/img/structure/B2744372.png)

![[4-[(2,5-Difluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2744377.png)

![9-benzyl-3-(4-bromobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2744383.png)